Kinsenoside
Overview
Description
Kinsenoside is a bioactive compound primarily isolated from plants of the genus Anoectochilus, such as Anoectochilus roxburghii, Anoectochilus formosanus, and Anoectochilus koshunensis . This compound exhibits a variety of biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective, and anti-osteoporosis effects . Its chemical formula is C10H16O8, and it has a molecular weight of 264.229 .
Mechanism of Action
Target of Action
Kinsenoside (KD) is a bioactive glycoside component extracted from the medicinal plant Anoectochilus roxburghii . It exhibits many biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective, and anti-osteoporosis effects
Mode of Action
KD’s mode of action is complex due to its interaction with multiple targets. For instance, KD has been shown to alleviate alcoholic liver injury by reducing oxidative stress, inhibiting endoplasmic reticulum stress, and regulating AMPK-dependent autophagy . This suggests that KD interacts with its targets to modulate various cellular processes, leading to its diverse pharmacological effects.
Biochemical Pathways
KD affects several biochemical pathways. For example, it has been shown to regulate AMPK-dependent autophagy , which is a crucial pathway for maintaining cellular homeostasis. KD also appears to influence the crosstalk between inflammation and lipid metabolism , which could explain its anti-inflammatory and anti-hyperliposis effects.
Pharmacokinetics
One study suggests that kd has a better bioavailability compared to typical glycosides, making it suitable for developing an oral dosage form . More research is needed to fully understand KD’s pharmacokinetic properties and their impact on its bioavailability.
Result of Action
KD’s action results in various molecular and cellular effects. For instance, it has been shown to reduce ethanol-induced lipid accumulation in cells . In a mouse model of alcoholic liver disease, KD demonstrated a protective effect against liver injury . At the molecular level, KD has been found to decrease the levels of Bax and increase the production of Bcl-2 in cells , suggesting that it can modulate apoptosis.
Action Environment
It’s worth noting that the production of kd is influenced by environmental factors such as shade treatments, which can affect the photosynthetic characteristics and physiology of the anoectochilus roxburghii plant
Biochemical Analysis
Biochemical Properties
Kinsenoside interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse pharmacological effects . It has been shown to exhibit potent anti-inflammatory and anti-oxidative abilities
Cellular Effects
This compound has multiple effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce ethanol-induced lipid accumulation in AML12 cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed that this compound concentration-dependently reduces ethanol-induced lipid accumulation in AML12 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound was administered orally at a dose of 100 and 300 mg/kg once a day after 2nd booster injection in a study, showing significant reduction in paw swelling and arthritic score
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kinsenoside can be synthesized efficiently by a chemo-enzymatic approach. The aglycones, ®- and (S)-3-hydroxy-γ-butyrolactone, are prepared from D- and L-malic acid through a four-step chemical approach with a yield of 75% . These butyrolactones are then glycosidated using β-D-glucosidase as a catalyst in a homogeneous organic-water system, achieving yields of 16.8% under optimized enzymatic conditions .
Industrial Production Methods: The industrial production of this compound involves the extraction from Anoectochilus species. The extraction process includes drying the plant material, followed by solvent extraction, concentration, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Kinsenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Kinsenoside has a wide range of scientific research applications:
Comparison with Similar Compounds
- Goodyeroside A
- Ginsenosides (from Panax ginseng)
- Other glucosides isolated from Anoectochilus species
Kinsenoside stands out due to its diverse pharmacological effects and potential for new drug development .
Properties
IUPAC Name |
(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164895 | |
Record name | Kinsenoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151870-74-5 | |
Record name | Kinsenoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kinsenoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kinsenoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kinsenoside exert its anti-inflammatory effects?
A1: this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, this compound inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []
Q2: What is the role of this compound in regulating oxidative stress?
A2: this compound exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, this compound activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]
Q3: How does this compound impact liver fibrosis?
A3: Studies have shown that this compound can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, this compound downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []
Q4: What evidence supports the potential of this compound in treating cholestasis?
A4: Research indicates that this compound can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, this compound enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H18O8, and its molecular weight is 266.24 g/mol. []
Q6: What are the challenges associated with this compound extraction and how can they be addressed?
A6: Traditional extraction methods often result in low yields of this compound due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of this compound. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of this compound extraction. []
Q7: How does this compound impact lipid metabolism and what are its implications for treating hyperlipidemia?
A7: this compound has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, this compound significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, this compound suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that this compound may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.
Q8: What is the role of this compound in bone health and osteoporosis?
A8: While specific studies on this compound's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.
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